6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline

Description

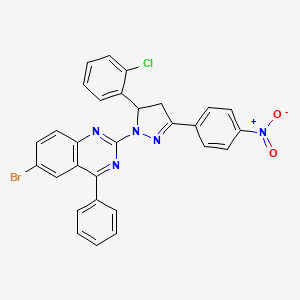

This compound features a quinazoline core substituted with a bromine atom at position 6, a phenyl group at position 4, and a 4,5-dihydro-1H-pyrazole moiety at position 2. The pyrazole ring is further substituted with a 2-chlorophenyl group at position 5 and a 4-nitrophenyl group at position 3.

Key structural attributes:

- Molecular formula: Likely C₃₀H₂₀BrClN₅O₂ (exact requires confirmation).

- Functional groups: Bromine (halogen), nitro (electron-withdrawing), chlorophenyl (hydrophobic), and quinazoline (heterocyclic base).

- Synthetic routes: Multi-step reactions involving cyclization of pyrazole intermediates with quinazoline precursors, often catalyzed by transition metals .

Properties

IUPAC Name |

6-bromo-2-[3-(2-chlorophenyl)-5-(4-nitrophenyl)-3,4-dihydropyrazol-2-yl]-4-phenylquinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19BrClN5O2/c30-20-12-15-25-23(16-20)28(19-6-2-1-3-7-19)33-29(32-25)35-27(22-8-4-5-9-24(22)31)17-26(34-35)18-10-13-21(14-11-18)36(37)38/h1-16,27H,17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWAJIIEXINAQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)C6=CC=CC=C6Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19BrClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline (C29H19BrClN5O2) has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial , anticancer , and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazoline moiety and a pyrazole unit, which are known for their diverse biological activities. The presence of bromine, chlorine, and nitro groups enhances its pharmacological potential by influencing its electronic properties and interactions with biological targets.

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of derivatives similar to this compound. For instance, compounds containing pyrazole and thiazole units exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | Zone of Inhibition (mm) | MIC (µg/mL) |

|---|---|---|---|

| 10a | E. coli | 20 | 62.5 |

| 10b | S. aureus | 18 | 125 |

| 10c | P. mirabilis | 15 | 250 |

2. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds with similar structures have shown efficacy against different cancer cell lines, indicating that the quinazoline and pyrazole frameworks may play crucial roles in inhibiting tumor growth . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development.

3. Antiviral Activity

Research has indicated that some derivatives possess antiviral properties, particularly against herpes simplex virus (HSV). For example, certain pyrazole derivatives have been reported to inhibit HSV replication significantly without exhibiting high cytotoxicity . This suggests that the compound may also have potential as an antiviral agent.

Case Study 1: Antimicrobial Evaluation

A study synthesized several derivatives based on the pyrazole framework and tested them for antimicrobial activity using the well diffusion method. The results indicated that compounds with specific substitutions at the phenyl rings exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Case Study 2: Anticancer Mechanism

In vitro studies on similar quinazoline derivatives highlighted their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The presence of electron-withdrawing groups like nitro enhances their ability to interact with cellular targets involved in proliferation .

Scientific Research Applications

Anti-inflammatory Activity

Quinazoline derivatives have been extensively studied for their anti-inflammatory properties. Research indicates that compounds similar to 6-bromo-2-(5-(2-chlorophenyl)-3-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylquinazoline exhibit promising results in reducing inflammation:

- Mechanism of Action : These compounds inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins, thereby reducing inflammatory responses in various models.

- Case Studies : A study demonstrated that related quinazoline derivatives showed a significant reduction in paw edema in rat models, indicating strong anti-inflammatory effects .

| Compound | Inhibition (%) | Model Used |

|---|---|---|

| Compound A | 75% | Rat Paw Edema |

| Compound B | 68% | Carrageenan-Induced Inflammation |

Anticancer Properties

The anticancer potential of this compound is notable. Quinazolines have been shown to act as inhibitors of various kinases involved in cancer progression:

- Targeted Kinases : The compound has demonstrated activity against Aurora kinases and platelet-derived growth factor receptors (PDGFR), which are critical in tumor growth and metastasis .

- In vitro Studies : In cell line assays, the compound exhibited cytotoxicity against several cancer types, including breast and lung cancer cells.

Antiviral Activity

Recent studies have indicated that quinazoline derivatives may possess antiviral properties:

- Mechanism : These compounds inhibit viral replication by targeting specific viral enzymes or host cell pathways essential for viral life cycles.

- Research Findings : In vitro testing showed that certain derivatives exhibited activity against influenza A virus .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from simpler quinazoline precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yield and reduce reaction times.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a class of quinazoline-pyrazole hybrids . Structural analogs differ in substituents on the pyrazole ring, quinazoline core, or halogen positions. Below is a comparative analysis:

Q & A

Q. Validation Methods :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry and substituent positions. For example, the pyrazoline ring’s protons resonate at δ 3.0–4.5 ppm (doublets of doublets) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates with UV visualization .

Advanced: How can contradictions in spectroscopic data between synthetic batches be resolved?

Answer:

Discrepancies may arise from stereoisomerism, polymorphism, or residual solvents. Resolution strategies:

- 2D NMR Techniques : Employ - COSY and NOESY to distinguish diastereomers or confirm spatial arrangements of substituents .

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve structural ambiguities using SHELXL for refinement. For example, confirm the pyrazoline ring’s chair conformation and dihedral angles between aromatic groups .

- Powder X-ray Diffraction (PXRD) : Identify polymorphic forms by comparing experimental patterns with simulated data from SCXRD .

Basic: What computational methods are suitable for predicting electronic properties and reactivity?

Answer:

- Density Functional Theory (DFT) : Optimize geometry and calculate frontier molecular orbitals (FMOs) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing reactivity .

- Multiwfn Analysis : Calculate electrostatic potential (ESP) maps to visualize charge distribution. The quinazoline core and nitro group often show high electrophilicity .

- Molecular Docking : Screen against biological targets (e.g., kinases) using AutoDock Vina to hypothesize binding modes .

Advanced: How can intermolecular interactions in the crystal lattice be analyzed to explain solubility or stability?

Answer:

- Hirshfeld Surface Analysis : Quantify interactions (e.g., H-bonding, π-π stacking) using CrystalExplorer. For example, the nitro group may form C–H···O interactions, stabilizing the lattice .

- SHELXL Refinement : Model disorder or thermal motion with anisotropic displacement parameters. High R-factors (>5%) may indicate unresolved solvent molecules .

- WinGX/ORTEP Visualization : Generate ellipsoid plots to assess thermal motion and validate hydrogen-bonding networks .

Experimental Design: How to optimize biological activity assays while minimizing bias?

Answer:

- Randomized Block Design : Assign treatments (e.g., compound concentrations) randomly within blocks to control for batch effects .

- Dose-Response Curves : Use non-linear regression (e.g., GraphPad Prism) to calculate IC values. Include positive controls (e.g., doxorubicin for cytotoxicity) .

- Blinded Analysis : Ensure third-party evaluators assess outcomes (e.g., tumor size in xenografts) to reduce observer bias .

Advanced: How to reconcile discrepancies between in vitro and in vivo efficacy data?

Answer:

- Pharmacokinetic Studies : Measure plasma half-life (t) and bioavailability via LC-MS/MS. Poor absorption may explain reduced in vivo activity .

- Metabolite Profiling : Identify phase I/II metabolites using hepatic microsomes. For example, cytochrome P450-mediated oxidation may deactivate the compound .

- Toxicogenomics : Correlate transcriptomic data (RNA-seq) with histopathology to assess off-target effects .

Data Contradiction Analysis: How to address conflicting reports on mechanism of action (MOA)?

Answer:

- Target Deconvolution : Use affinity chromatography or thermal shift assays to identify binding partners. For example, quinazolines often inhibit EGFR or VEGFR kinases .

- CRISPR Knockout Models : Validate targets by comparing IC in wild-type vs. kinase-deficient cell lines .

- Pathway Analysis : Integrate phosphoproteomics (LC-MS) to map signaling cascades affected by the compound .

Structural Modification Guidance: What substituents enhance target selectivity?

Answer:

- Bioisosteric Replacement : Replace the nitro group with a sulfonamide to maintain electron-withdrawing effects while improving solubility .

- Steric Maps : Use MOE software to model substituent clashes. Bulky groups at the 2-chlorophenyl position may reduce off-target binding .

- Free-Wilson Analysis : Quantify structure-activity relationships (SAR) by systematically varying substituents and measuring potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.